GR 125487-d3 sulfamate
Description
Contextualization within Neuropharmacological Research
Neuropharmacology is the study of how drugs affect cellular function in the nervous system. A key area of this research involves understanding the roles of specific neurotransmitter receptors. Serotonin (B10506) (5-hydroxytryptamine, or 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and gastrointestinal function. nih.govwikipedia.org
The effects of serotonin are mediated by a diverse family of at least 15 receptor subtypes. nih.gov This diversity allows for highly specific and often complex biological responses. Researchers use specific pharmacological tools, such as agonists (which activate receptors) and antagonists (which block receptors), to investigate the function of individual receptor subtypes. GR 125487-d3 sulfamate (B1201201), as a selective 5-HT₄ receptor antagonist, allows scientists to isolate and study the specific roles of this particular receptor in the central and peripheral nervous systems. tocris.comvulcanchem.com By blocking the 5-HT₄ receptor, researchers can observe the resulting changes in neuronal activity, chemical signaling, and behavior, thereby deducing the receptor's function.
Historical Perspective of Serotonergic Receptor Modulation in Research
The study of serotonin and its receptors has a history spanning over six decades. nih.gov The initial discovery of serotonin led to the understanding of its role as a neurotransmitter. Early research suggested the existence of more than one type of serotonin receptor based on differential responses to pharmacological agents in tissue preparations. nih.gov For example, experiments on the guinea pig ileum showed that only part of the contractile response to serotonin could be blocked by certain drugs, indicating multiple receptor targets. nih.gov
Over the years, advancements in molecular biology and pharmacology led to the identification and classification of the numerous 5-HT receptor subtypes. ijmedrev.com This classification allowed for the development of more selective drugs. The development of compounds like GR 125487 represents a more modern phase of this research, where highly selective tools are created to probe the function of a single receptor subtype, such as the 5-HT₄ receptor. This contrasts with earlier, less selective drugs that would interact with multiple receptor types, making it difficult to attribute an observed effect to a single receptor. wikipedia.org The ongoing development of such specific modulators continues to refine our understanding of the complex serotonergic system. mdpi.com
Significance of GR 125487-d3 Sulfamate in Contemporary Preclinical Research
In modern preclinical research, this compound and its non-deuterated parent compound are significant for their high potency and selectivity as 5-HT₄ receptor antagonists. tocris.com This specificity is crucial for accurately determining the physiological and pathophysiological roles of the 5-HT₄ receptor.
Preclinical studies have utilized GR 125487 to explore the function of 5-HT₄ receptors in various contexts:
Dopamine (B1211576) System Modulation : Research has shown that 5-HT₄ receptors can influence the release of dopamine, a key neurotransmitter in reward and motor control. Studies using GR 125487 have indicated that 5-HT₄ receptors may have a facilitatory effect on dopamine release in the striatum under certain conditions. researchgate.net
Behavioral Studies : The compound has been used in animal models to investigate the role of 5-HT₄ receptors in behaviors related to stress and substance use. For instance, it has been used in studies examining ethanol (B145695) intake and in models of methamphetamine sensitization to understand the neurochemical basis of stress-induced hyperactivity. oup.comoup.com
Gastrointestinal Motility : Outside of the central nervous system, 5-HT₄ receptors are known to play a role in regulating gastrointestinal motility. Antagonists like GR 125487 are valuable tools in basic research aimed at understanding these mechanisms. researchgate.net
The deuterated form, this compound, is particularly important for pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion of the compound. The deuterium (B1214612) label allows it to be distinguished from its non-labeled counterpart, serving as a precise internal standard for quantification. vulcanchem.com
Research Findings and Chemical Data
Chemical Properties of this compound
This table summarizes the key chemical identifiers and properties of the compound.
| Property | Value | Source |
| Chemical Name | 5-Fluoro-2-methoxy-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1H-indole-3-methylcarboxylate sulfamate-d3 | tocris.comvulcanchem.com |
| Molecular Formula | C₁₉H₂₃D₃FN₃O₅S·H₂NSO₃H | glpbio.com |
| Molecular Weight | ~527.6 g/mol | glpbio.com |
| Parent Compound Ki | 0.19 nM (for porcine 5-HT₄) | tocris.com |
| Description | A potent and selective 5-HT₄ receptor antagonist. | tocris.com |
| Form | Solid | cymitquimica.com |
Preclinical Research Applications of GR 125487
This table highlights findings from selected preclinical studies that have used the parent compound, GR 125487.
| Research Area | Experimental Model | Key Finding with GR 125487 | Citation |
| Alcohol Consumption | Animal models of ethanol intake | Administration of GR 125487 inhibited ethanol intake, suggesting a role for 5-HT₄ receptors in alcohol consumption. | oup.com |
| Psychostimulant Effects | Methamphetamine-sensitized mice | Used as a 5-HT₄ antagonist to probe the serotonergic systems involved in encounter-induced hyperactivity during withdrawal. | oup.com |
| Dopamine Regulation | Microdialysis in freely-moving rats | GR 125487 reduced haloperidol-stimulated impulse flow of nigrostriatal dopamine neurons, indicating a facilitatory role for 5-HT₄ receptors on dopamine transmission. | researchgate.net |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H23D3FN3O5S.H2NSO3H |
|---|---|
Molecular Weight |
527.6 |
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-(trideuteriomethoxy)-1H-indole-3-carboxylate;sulfamic acid |
InChI |
InChI=1S/C19H26FN3O5S.H3NO3S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26;1-5(2,3)4/h3-4,11,13,21-22H,5-10,12H2,1-2H3;(H3,1,2,3,4)/i1D3; |
SMILES |
COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C.NS(=O)(=O)O |
Synonyms |
5-Fluoro-2-methoxy-d3-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1H-indole-3-methylcarboxylate sulfamate |
Origin of Product |
United States |
Synthesis and Deuteration Methodologies for Research Applications
Principles of Isotopic Labeling, Specifically Deuteration, for Pharmacological Probes
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace and study chemical and biological processes. tandfonline.com Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass without significantly altering the molecule's chemical properties. tandfonline.comnih.gov This technique utilizes either stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). tandfonline.comtandfonline.com
Deuteration, the substitution of a hydrogen atom with its stable, non-radioactive isotope deuterium, is a particularly valuable strategy in pharmacological research for several key reasons: medchemexpress.com
Metabolic Pathway Elucidation : Deuterated compounds are widely used in absorption, distribution, metabolism, and excretion (ADME) studies. tandfonline.comtandfonline.com By tracking the deuterated molecule and its metabolites, researchers can gain precise insights into its metabolic fate, identifying sites of metabolic breakdown and understanding its pharmacokinetic profile. nih.govscispace.com
Kinetic Isotope Effect : The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of bond cleavage in reactions where C-H bond breaking is the rate-determining step, a phenomenon known as the kinetic isotope effect. medchemexpress.comnih.gov In drug design, strategically placing deuterium at metabolically vulnerable positions can slow down metabolic breakdown, potentially improving a drug's half-life and bioavailability. medchemexpress.comresearchgate.net
Internal Standards for Quantitative Analysis : Due to their mass difference, deuterated compounds can be easily distinguished from their non-labeled counterparts by mass spectrometry (MS). nih.govscispace.com This makes them ideal internal standards for quantitative bioanalysis, allowing for highly accurate and precise measurements of the unlabeled drug concentration in biological samples. scispace.com
Probes in Mechanistic Studies : Deuterium labeling helps in studying the mechanisms of chemical reactions and enzyme-catalyzed transformations. nih.govnih.gov The presence of deuterium can provide evidence for specific reaction pathways. nih.gov
The use of deuteration allows for the creation of pharmacological probes that are chemically almost identical to the parent drug but are distinguishable by analytical instrumentation, providing a powerful tool for detailed investigation without perturbing the biological system. medchemexpress.com
Methodological Approaches to the Synthesis of GR 125487-d3 Sulfamate (B1201201)
The synthesis of GR 125487-d3 sulfamate requires a multi-step approach that combines the established synthesis of the core molecule, GR 125487, with specific techniques for site-selective deuterium incorporation and final salt formation. A practical synthesis for the parent compound, GR 125487, has been developed, starting from commercially available methyl 5-fluoroindole-3-carboxylate. tandfonline.comtandfonline.com A plausible synthetic pathway for the deuterated analogue would adapt this route to introduce the isotopic label.
A key intermediate in the synthesis of GR 125487 is 1-(2-methoxyethyl)piperidin-4-amine. To create the "d3" analogue, a deuterated source would be introduced at this stage. A logical approach involves the use of deuterated iodomethane (B122720) (CD₃I) for the methylation step if the target for deuteration is a methoxy (B1213986) group, or a deuterated precursor for other target positions.
Proposed Synthetic Scheme:
Preparation of a Deuterated Intermediate: The synthesis would likely begin with a precursor to the piperidine (B6355638) ring. If the methoxy group is the target, a demethylated precursor would be reacted with a deuterated methylating agent like CD₃I. For example, a reaction involving an N-protected 4-aminopiperidine (B84694) derivative with 1-bromo-2-(methoxy-d3)ethane would yield the deuterated side chain.
Coupling and Cyclization: The deuterated piperidine intermediate would then be coupled with the indole (B1671886) core structure, following the established synthetic route for GR 125487. tandfonline.com
Final Assembly: Subsequent steps would complete the assembly of the GR 125487-d3 free base molecule, mirroring the established non-deuterated synthesis. tandfonline.com
Sulfamate Salt Formation: The final step involves the formation of the sulfamate salt. The synthesized GR 125487-d3 free base is dissolved in a suitable solvent, such as isopropanol, and treated with sulfamic acid. tandfonline.com The reaction produces the desired this compound salt, which can then be isolated. tandfonline.com
This approach ensures the precise placement of the deuterium atoms and leverages established synthetic methodologies for both the parent compound and sulfamate derivatives to efficiently produce the final labeled pharmacological probe. tandfonline.com
Isotopic Purity and Analytical Characterization for Research Integrity
Ensuring the isotopic purity and structural integrity of a labeled compound like this compound is critical for the validity of the research in which it is used. Several analytical techniques are employed to provide a comprehensive characterization of the final product.
Key Analytical Methods:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic purity. It can precisely measure the mass-to-charge ratio of the molecule, allowing for the clear differentiation of the deuterated compound (e.g., M+3) from the unlabeled compound (M) and other isotopologs (M+1, M+2, etc.). By analyzing the relative abundance of these ions, the percentage of isotopic enrichment can be accurately calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the exact location of the deuterium atoms within the molecule. nih.gov While ¹H NMR will show the disappearance of a signal at the site of deuteration, ²H (deuterium) NMR will show a signal corresponding to the labeled position. Furthermore, ¹³C NMR can also be used to confirm the structural integrity of the carbon skeleton and the position of the label.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is used to determine the chemical purity of the compound, ensuring that it is free from starting materials, reagents, or non-deuterated intermediates. When coupled with mass spectrometry (LC-MS), it provides a powerful method for both purity assessment and isotopic analysis in a single run.
The combination of these methods provides a complete profile of the synthesized compound, confirming its identity, chemical purity, isotopic enrichment, and the specific site of labeling. This rigorous characterization is fundamental to research integrity, ensuring that any observed effects in pharmacological studies can be confidently attributed to the deuterated probe.
The following table summarizes the analytical techniques and their roles in characterizing this compound.
| Analytical Technique | Primary Role | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment & Molecular Weight Confirmation | - Accurate mass of the molecular ion - Relative abundance of deuterated vs. non-deuterated species - Calculation of percent isotopic purity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity & Label Position | - Confirmation of the specific site(s) of deuteration (via ¹H and ²H NMR) - Verification of the overall chemical structure - Assessment of chemical purity |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | - Separation of the target compound from impurities - Quantification of chemical purity (typically >98%) |
Molecular and Cellular Pharmacology of Gr 125487 Sulfamate and Its Deuterated Analog
Receptor Binding Kinetics and Affinity Profiling
The interaction of a ligand with its receptor is fundamentally characterized by its binding affinity and selectivity. GR 125487 sulfamate (B1201201) has been subject to various studies to elucidate these parameters, confirming its high affinity for the 5-HT4 receptor and its selectivity over other receptor subtypes.
GR 125487 sulfamate demonstrates a high affinity for the 5-HT4 receptor. Radioligand binding assays have established it as a potent antagonist. Specifically, studies utilizing porcine caudate nucleus preparations have determined its equilibrium dissociation constant (Ki) to be 0.19 nM for the porcine 5-HT4 receptor tocris.com. This sub-nanomolar affinity underscores the compound's potent interaction with its primary target. The deuterated form, GR 125487-d3 sulfamate, is expected to exhibit a nearly identical binding affinity, a property that makes it an excellent tool for quantitative analytical methods.
Interactive Data Table: Binding Affinity of GR 125487 Sulfamate for 5-HT4 Receptors
| Species | Tissue Preparation | Radioligand | Ki (nM) |
| Porcine | Caudate Nucleus | [3H]GR 113808 | 0.19 |
Note: Data for the deuterated analog is not separately available but is presumed to be similar.
Interactive Data Table: Selectivity Profile of GR 125487 Sulfamate (Illustrative)
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. 5-HT4 |
| 5-HT1A | Data not available | Data not available |
| 5-HT2A | Data not available | Data not available |
| 5-HT5A | Data not available | Data not available |
| 5-HT7 | Data not available | Data not available |
This table illustrates the type of data required for a complete selectivity profile; however, specific values for GR 125487 sulfamate are not currently available in the public-domain literature.
Beyond the serotonin (B10506) receptor family, it is important to assess a compound's interaction with other unrelated targets to predict potential off-target effects. Sigma receptors, of which there are two subtypes (sigma-1 and sigma-2), are known to be promiscuous binding sites for a variety of pharmacologically active compounds. A thorough evaluation of GR 125487 sulfamate's affinity for sigma receptors is a necessary component of its full pharmacological workup. However, specific binding data (Ki values) for GR 125487 sulfamate at either sigma-1 or sigma-2 receptors are not available in the current body of scientific literature.
Pharmacodynamic Characterization as a Receptor Antagonist
Pharmacodynamics describes the effects of a drug on the body. GR 125487 sulfamate acts as a receptor antagonist, meaning it binds to the 5-HT4 receptor but does not elicit a biological response, thereby blocking the action of endogenous agonists like serotonin. The nature of this antagonism is competitive, where GR 125487 sulfamate and the agonist compete for the same binding site on the receptor.
In functional assays, a competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist, without affecting the maximum response. The potency of a competitive antagonist is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. While the antagonistic properties of GR 125487 are well-established through its ability to block the effects of 5-HT4 agonists in various experimental models, specific Schild analysis data yielding a pA2 value for GR 125487 sulfamate is not consistently reported in the available literature.
Intracellular Signaling Pathway Modulation Following Receptor Antagonism
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist leads to an increase in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
As a competitive antagonist, GR 125487 sulfamate blocks the binding of agonists to the 5-HT4 receptor, thereby preventing the activation of the Gs protein and the subsequent production of cAMP. This has been demonstrated in studies where GR 125487 sulfamate effectively inhibits the increase in cAMP levels induced by 5-HT4 receptor agonists. By preventing the agonist-induced signaling cascade, GR 125487 sulfamate modulates the physiological processes that are under the control of the 5-HT4 receptor. For instance, it can block the pro-cognitive and gastroprokinetic effects observed with 5-HT4 receptor agonists.
Table of Mentioned Compounds
In Vitro Research Models and Mechanistic Elucidation
Application in Receptor-Expressing Cell Lines for Functional Assays
Recombinant cell lines overexpressing specific receptor subtypes are fundamental tools in pharmacology for characterizing the affinity, potency, and selectivity of new chemical entities. In this context, GR 125487 and its deuterated analog are instrumental in assays designed to screen for and validate 5-HT4 receptor agonists.
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are commonly engineered to express the human 5-HT4 receptor. These cellular models are then used in functional assays, such as those measuring intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, as the 5-HT4 receptor is positively coupled to adenylyl cyclase. When a 5-HT4 agonist is introduced to these cells, there is a measurable increase in cAMP production. The antagonistic properties of GR 125487 are demonstrated by its ability to competitively inhibit this agonist-induced response. For instance, the agonistic activity of a novel compound like YH12852 was confirmed in CHO-K1 cells expressing the human 5-HT4(a) receptor, and this effect was effectively abolished by the co-administration of a 5-HT4 receptor antagonist, GR113808, a compound with a similar mechanism of action to GR 125487. nih.gov
These assays are crucial for determining the specificity of a potential therapeutic agent and for understanding the structure-activity relationships of compounds targeting the 5-HT4 receptor.
| Cell Line | Receptor Expressed | Assay Type | Measured Parameter | Role of 5-HT4 Antagonist |
| CHO-K1 | Human 5-HT4(a) | Radioligand Binding | Binding Affinity (Ki) | Displacement of radiolabeled ligand |
| HEK 293 | Human 5-HT4 | cAMP Accumulation | Intracellular cAMP levels | Inhibition of agonist-induced cAMP increase |
| CHO-K1 | Human 5-HT4(a) | β-lactamase Reporter | Reporter Gene Activation | Blockade of agonist-induced reporter activity |
Studies in Primary Neuronal Cultures to Investigate Neurotransmitter Modulation
Primary neuronal cultures, derived from specific brain regions such as the hippocampus or cortex, provide a more physiologically relevant model for studying neuronal function compared to immortalized cell lines. In these cultures, GR 125487-d3 sulfamate (B1201201) can be used to investigate the role of 5-HT4 receptors in modulating neuronal network activity and neurotransmitter systems.
| Culture Type | Brain Region | Experimental Technique | Observation with 5-HT4 Antagonist | Implication |
| Primary Hippocampal Culture | Hippocampus | Calcium Imaging | Reduced frequency of calcium oscillations | Modulation of neuronal excitability |
| Primary Hippocampal Culture | Hippocampus | Calcium Imaging | Decreased number of functionally active neurons | Regulation of neuronal network participation |
| Primary Cortical Culture | Cortex | Electrophysiology | Alteration of synaptic currents | Influence on neurotransmitter release dynamics |
Investigation of Neurotransmitter Release and Synaptic Plasticity in Controlled Environments
The 5-HT4 receptor is known to play a significant role in synaptic plasticity, the cellular mechanism underlying learning and memory. nih.gov These receptors are often located presynaptically, where their activation can facilitate the release of various neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576). In vitro models such as brain slices and synaptosomes are employed to study these processes in a controlled manner.
In such preparations, GR 125487-d3 sulfamate can be used to block the effects of 5-HT4 receptor activation, thereby helping to elucidate the receptor's role in neurotransmitter release and synaptic plasticity. For instance, by applying a 5-HT4 agonist to a hippocampal slice preparation, one can induce long-term potentiation (LTP), a form of synaptic plasticity. The subsequent application of GR 125487 would be expected to prevent or reverse this effect, confirming the involvement of the 5-HT4 receptor. While direct studies with GR 125487 are limited, the principle of using selective antagonists to probe receptor function is well-established in the field of neuroscience. The process of neurotransmitter release from synaptic vesicles is fundamental to neuronal communication, and its modulation is a key aspect of synaptic plasticity. ucl.ac.uknih.gov
| In Vitro Model | Key Process Investigated | Effect of 5-HT4 Agonist | Role of this compound |
| Hippocampal Slices | Long-Term Potentiation (LTP) | Enhancement of synaptic strength | To block the agonist-induced enhancement of LTP |
| Striatal Synaptosomes | Dopamine Release | Increased dopamine efflux | To inhibit the agonist-facilitated release of dopamine |
| Cortical Slices | Acetylcholine Release | Facilitation of acetylcholine release | To prevent the agonist-mediated increase in acetylcholine release |
Role in Non-Neuronal Cellular Systems Relevant to 5-HT4 Receptor Function
The 5-HT4 receptor is not exclusively expressed in the central nervous system; it is also found in a variety of peripheral, non-neuronal tissues, where it mediates a range of physiological functions. rndsystems.com These include cells in the gastrointestinal tract, the urinary bladder, the heart, and the adrenal gland. rndsystems.comtocris.com In vitro studies using isolated tissues or cultured cells from these organs are essential for understanding the peripheral actions of 5-HT4 receptor ligands.
In the gastrointestinal tract, for example, 5-HT4 receptors are present on epithelial cells, including enterochromaffin and goblet cells. nih.gov Activation of these receptors can stimulate 5-HT release and increase intestinal secretion. nih.gov this compound can be used in isolated gut preparations, such as the guinea-pig colon, to block the prokinetic effects of 5-HT4 agonists, thereby confirming the receptor's involvement in regulating gut motility. nih.gov Similarly, in studies on cardiac tissue, GR 125487 can be used to investigate the role of 5-HT4 receptors in modulating heart rate and contractility. patsnap.com
| Cellular System | Location | Physiological Function | Role of this compound in In Vitro Models |
| Enteric Epithelial Cells | Gastrointestinal Tract | Regulation of secretion and motility | To block agonist-induced ion secretion and smooth muscle contraction in isolated tissue preparations. |
| Cardiomyocytes | Heart (Atrium) | Modulation of heart rate and contractility | To antagonize agonist-induced changes in chronotropy and inotropy in isolated atrial preparations. |
| Urothelial Cells | Urinary Bladder | Sensory signaling and bladder contractility | To investigate the role of 5-HT4 receptors in bladder function using isolated bladder strips. |
| Adrenocortical Cells | Adrenal Gland | Steroidogenesis | To block agonist-stimulated cortisol and aldosterone (B195564) release in cultured adrenal cells. |
Preclinical in Vivo Research Paradigms and Biological System Exploration
Investigation in Animal Models of Neurological and Psychiatric Conditions
Animal models of stress are crucial for understanding the pathophysiology of stress-related disorders and for the development of novel therapeutic agents. These models aim to replicate behavioral and physiological changes observed in humans subjected to stress. Common paradigms include acute and chronic stress models. Acute models may involve a single exposure to a stressor, such as forced swimming or tail suspension, to induce a state of behavioral despair. Chronic models, like chronic unpredictable stress, expose animals to a series of different stressors over an extended period to mimic the long-term effects of stress.
In these models, researchers assess a range of behavioral phenotypes, including anxiety-like behavior (e.g., in the elevated plus-maze or open field test), depressive-like behavior (e.g., anhedonia measured by sucrose (B13894) preference), and social interaction deficits. The neurobiological underpinnings of these behaviors, such as alterations in the hypothalamic-pituitary-adrenal (HPA) axis and changes in neurotransmitter systems, are also investigated.
Preclinical models are instrumental in assessing the potential cognitive-enhancing or impairing effects of pharmacological compounds. A variety of behavioral tasks are employed to evaluate different cognitive domains in rodents. For instance, the Morris water maze and radial arm maze are widely used to assess spatial learning and memory. The novel object recognition task is employed to study recognition memory. Operant conditioning chambers are used to investigate more complex cognitive functions like attention and executive function.
These models can be applied to healthy animals to test for cognitive enhancement or to animals with induced cognitive deficits. Cognitive impairments can be induced by various means, including pharmacological agents (e.g., scopolamine (B1681570) to induce amnesia), genetic modifications, or aging.
Animal models of neurodegenerative diseases, such as Alzheimer's disease, are vital for understanding disease mechanisms and for testing potential therapeutic interventions. Transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease (e.g., amyloid precursor protein (APP) and presenilin-1 (PS1)) are commonly used. These models develop key pathological features of the disease, including amyloid plaques and, in some models, tau pathology, as well as cognitive deficits.
Researchers utilize these models to investigate how compounds might affect disease progression. This includes assessing the impact on pathological markers (e.g., amyloid beta and tau levels), neuroinflammation, synaptic function, and cognitive performance in behavioral tasks relevant to the cognitive decline seen in Alzheimer's disease.
Gastrointestinal Motility Research in Animal Models
The study of gastrointestinal (GI) motility in animal models is essential for understanding the mechanisms of normal gut function and the pathophysiology of motility disorders. These models allow for the investigation of various aspects of GI transit, including gastric emptying, small intestinal transit, and colonic motility.
Commonly used methods to assess GI motility in rodents include the administration of a non-absorbable marker, such as charcoal or carmine (B74029) red, and measuring its transit through the GI tract over a specific period. In vivo imaging techniques and the recording of smooth muscle contractions in isolated gut preparations are also employed. These models can be used to study the effects of compounds on normal GI function or in conditions of altered motility, such as constipation or diarrhea, which can be pharmacologically induced (e.g., with loperamide (B1203769) or castor oil).
Neuroendocrine System Investigation
Preclinical in vivo studies are critical for examining the influence of compounds on the neuroendocrine system. The hypothalamic-pituitary-adrenal (HPA) axis is a primary focus of these investigations, as it plays a central role in the stress response. The activity of the HPA axis can be assessed by measuring the levels of key hormones, such as corticosterone (B1669441) (in rodents) or cortisol (in other species), in blood or other biological samples.
Animal models allow for the evaluation of how a compound affects basal hormone levels and the hormonal response to a stressor. For example, a dexamethasone (B1670325) suppression test can be used to assess the negative feedback regulation of the HPA axis. These studies provide insights into the potential endocrine-modulating effects of a compound.
Serotonergic and Dopaminergic System Interactions in Vivo
The intricate interplay between the serotonergic and dopaminergic systems is a key area of neuropharmacological research. In vivo techniques such as microdialysis and electrophysiology in anesthetized or freely moving animals are used to study these interactions. Microdialysis allows for the measurement of extracellular levels of serotonin (B10506), dopamine (B1211576), and their metabolites in specific brain regions, providing a direct assessment of neurotransmitter release.
Studies have shown that 5-HT4 receptor antagonists, such as GR 125487, can influence dopaminergic neurotransmission. For instance, the administration of a 5-HT4 receptor agonist can lead to an increase in dopamine release in brain regions like the striatum, an effect that can be blocked by pretreatment with a 5-HT4 antagonist. This demonstrates the modulatory role of the serotonergic system on dopaminergic function.
Central Nervous System Penetration and Distribution for Research Utility
The utility of any pharmacological agent intended for central nervous system (CNS) research is fundamentally dependent on its ability to cross the highly selective blood-brain barrier (BBB) and distribute effectively to its target sites within the brain. nih.govyoutube.com For GR 125487-d3 sulfamate (B1201201), a deuterated sulfamate derivative of the potent 5-HT4 receptor antagonist GR 125487, its potential as a research tool hinges on these pharmacokinetic properties. While direct experimental data on the CNS penetration and distribution of GR 125487-d3 sulfamate are not extensively available in public literature, the well-documented CNS activity of its parent compound, GR 125487, provides a strong foundation for its intended use in preclinical in vivo research.
The structural modifications—deuteration (d3) and the addition of a sulfamate group—are strategic chemical changes often employed in medicinal chemistry to enhance the pharmacokinetic profile of a compound. Deuteration can alter metabolic pathways, potentially increasing the compound's half-life and systemic exposure, while a sulfamate moiety can be used to improve properties such as solubility and membrane permeability, which may facilitate passage across the BBB.
Table 1: Preclinical Studies Demonstrating CNS Activity of GR 125487
| Study Focus | Key Finding | Implication for CNS Penetration |
|---|---|---|
| Depression Models | GR 125487 blocks the antidepressant-like effects of fluoxetine (B1211875) in a mouse model. | The compound must cross the BBB to antagonize 5-HT4 receptors in brain regions relevant to mood regulation. |
| Dopaminergic Neurotransmission | A 5-HT4 receptor antagonist can block the excitatory control of dopamine release in the striatum. nih.gov | Demonstrates penetration into the striatum to modulate dopamine, a key neurotransmitter in motor control and reward. |
| GABAergic Signaling | 5-HT4 receptors modulate the release of the neurotransmitter GABA in the globus pallidus and hippocampus. nih.gov | Indicates the compound reaches deep brain structures to influence inhibitory neurotransmission. |
The distribution of a compound within the CNS is largely governed by the location of its molecular target. For this compound, the target is the 5-HT4 receptor. Autoradiographic and in situ hybridization studies have extensively mapped the expression of 5-HT4 receptors in the brains of various species, including rodents and humans. This distribution pattern predicts the brain regions where GR 125487 and its derivatives are likely to accumulate and exert their pharmacological effects.
The high density of 5-HT4 receptors in specific brain regions underscores the value of brain-penetrant antagonists for research. nih.gov These areas are integral to complex behaviors and are implicated in numerous neuropsychiatric and neurodegenerative disorders. The ability of a research compound like this compound to access these sites is crucial for investigating the role of the 5-HT4 receptor in various disease models. nih.gov
Table 2: Key Brain Regions of 5-HT4 Receptor Expression and Research Relevance
| Brain Region | Associated Functions | Relevance for Research Using a CNS-Penetrant Antagonist |
|---|---|---|
| Basal Ganglia (Striatum, Substantia Nigra) | Motor control, reward, habit formation | Investigation of Parkinson's disease, addiction, and obsessive-compulsive disorder. nih.gov |
| Hippocampus | Learning, memory, mood regulation | Studying cognitive deficits in Alzheimer's disease and mechanisms of depression and anxiety. nih.govresearchgate.net |
| Prefrontal Cortex | Executive function, decision-making, working memory | Exploring treatments for schizophrenia, ADHD, and cognitive impairment. nih.govnih.gov |
| Nucleus Accumbens | Reward, motivation, pleasure | Research into addiction, motivation, and anhedonia in depression. nih.gov |
Structure Activity Relationship Sar Studies and Analog Development for Research Tools
Identification of Key Pharmacophoric Elements for 5-HT4R Antagonism
The foundation for designing potent and selective 5-HT4R antagonists like GR 125487 lies in the detailed mapping of the pharmacophore—the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with the receptor and block its activity. Through comparative analysis of various classes of 5-HT4R ligands, a consensus pharmacophore model for antagonism has been established.
The key elements include:
An Aromatic Core: This feature, typically an indole (B1671886) or a related bicyclic system as seen in GR 125487, is crucial for establishing foundational binding interactions within the receptor pocket.
A Hydrogen Bond Acceptor: Often a carbonyl oxygen within an ester or amide linkage, this group forms a critical hydrogen bond with a corresponding donor residue on the receptor, anchoring the ligand in a specific orientation.
A Basic Nitrogen Center: Usually a tertiary amine within a piperidine (B6355638) ring, this positively charged group at physiological pH is thought to engage in an ionic interaction with an acidic residue, such as a conserved aspartate, in the transmembrane domain of the receptor.
Specific Spatial Relationships: Crucially, the distances and relative orientations between these elements are what define a ligand as an antagonist rather than an agonist. For antagonists, a greater distance between the aromatic core and the basic nitrogen is generally observed compared to agonists.
The structure of GR 125487 perfectly embodies these pharmacophoric features, with its substituted indole ring, the carbonyl group of the methyl ester, and the basic nitrogen of the piperidine ring all precisely positioned for high-affinity antagonistic activity.
Rational Design of Modified GR 125487 Analogs for Enhanced Research Utility
The principles of rational design, which leverage an understanding of molecular structure and interactions, have been pivotal in modifying the GR 125487 scaffold to create analogs with enhanced utility as research tools. guidetopharmacology.org The goal of these modifications is often not to create a therapeutic agent, but rather to develop probes that can be used to visualize, isolate, or dynamically study the 5-HT4 receptor in its native environment.
One key area of rational design has been the development of radiolabeled analogs for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov This involves the strategic incorporation of a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the GR 125487 structure. The position of the radiolabel is carefully chosen to ensure that it does not disrupt the key binding interactions with the receptor. These radioligands allow for the non-invasive visualization and quantification of 5-HT4 receptor distribution and density in the living brain, providing critical insights into the receptor's role in neurological health and disease.
Another important application of rational design is the creation of photoaffinity probes . nih.govnih.gov These analogs are designed with a photoreactive group, such as a diazirine or an azide, appended to the GR 125487 core. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues in the receptor's binding pocket. nih.gov By subsequently isolating and analyzing the receptor-probe complex, researchers can precisely identify the amino acids that constitute the ligand-binding site, providing invaluable data for refining receptor models. The design of these probes requires careful consideration of the linker length and the position of the photoreactive moiety to ensure efficient and specific labeling. nih.gov
Impact of Structural Modifications on Receptor Selectivity and Potency for Research Probes
The development of effective research probes from the GR 125487 scaffold necessitates a thorough understanding of how structural modifications impact binding affinity (potency) and the ability to bind preferentially to the 5-HT4 receptor over other serotonin (B10506) receptor subtypes (selectivity). SAR studies systematically explore these relationships by synthesizing and evaluating a series of analogs with targeted chemical changes.
Modifications to the indole nucleus can significantly influence both potency and selectivity. For instance, altering the substituent at the 5-position can modulate electronic properties and steric interactions within the binding pocket. While the 5-fluoro substituent in GR 125487 is favorable, other substitutions can either enhance or diminish affinity.
The following table illustrates hypothetical SAR data for a series of GR 125487 analogs, demonstrating how specific modifications can affect receptor binding affinity.
| Compound ID | Modification from GR 125487 Structure | 5-HT4R Kᵢ (nM) | 5-HT3R Kᵢ (nM) | Selectivity (5-HT3R/5-HT4R) |
| GR 125487 | - | 0.5 | >1000 | >2000 |
| Analog 1 | 5-Chloro substitution on indole | 1.2 | >1000 | >833 |
| Analog 2 | N-ethyl instead of N-methyl on sulfonylamino | 3.5 | >1000 | >285 |
| Analog 3 | Propyl ester instead of methyl ester | 8.1 | >1000 | >123 |
| Analog 4 | Removal of methoxy (B1213986) group on indole | 25.6 | >1000 | >39 |
This table is for illustrative purposes and based on general principles of SAR for 5-HT4 antagonists.
As the data suggests, even minor changes to the GR 125487 structure can lead to significant alterations in binding affinity. Maintaining high selectivity over other receptors, such as the 5-HT3 receptor, is a primary objective in the design of research probes to ensure that the observed biological effects are solely attributable to the modulation of the 5-HT4 receptor.
Application of SAR in Chemical Genetics and Probe Discovery
The knowledge gleaned from SAR studies of GR 125487 and its analogs has direct applications in the fields of chemical genetics and the discovery of novel chemical probes. Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to study biological processes in a manner analogous to traditional genetics.
In this context, a well-characterized antagonist like GR 125487 serves as a highly specific "off-switch" for 5-HT4 receptor activity. figshare.com Its use in cellular and animal models allows researchers to investigate the physiological consequences of blocking 5-HT4R signaling with high temporal and spatial control. The SAR data is crucial for validating that the observed effects are indeed due to 5-HT4R antagonism and not off-target interactions.
Furthermore, SAR provides the blueprint for the discovery and optimization of new research probes. For example, if a study requires a probe with a slightly lower affinity for faster dissociation kinetics, the SAR data can guide the necessary structural modifications. Similarly, the development of fluorescently labeled probes, which allow for direct visualization of the receptor in cells and tissues, relies on identifying positions on the GR 125487 scaffold where a fluorophore can be attached without compromising binding affinity.
In essence, the iterative process of designing, synthesizing, and evaluating analogs based on the GR 125487 structure, as informed by SAR, continuously expands the molecular toolbox available to researchers. This enables a more nuanced and detailed interrogation of 5-HT4 receptor biology, ultimately paving the way for a deeper understanding of its role in health and the development of more effective therapeutics.
Contribution of Gr 125487 D3 Sulfamate to Understanding Biological Pathways
Elucidation of 5-HT4 Receptor Physiology and Pathophysiology in Research Contexts
GR 125487-d3 sulfamate (B1201201), and its non-deuterated counterpart, have been instrumental in defining the physiological and pathophysiological roles of the 5-HT4 receptor in various research settings. The 5-HT4 receptor is widely distributed throughout the body, including the brain, gastrointestinal tract, and cardiovascular system, suggesting its involvement in a diverse range of functions. rndsystems.com
In the context of cognitive function, the use of GR 125487 has been pivotal. Studies have shown that 5-HT4 receptor agonists can enhance cognitive performance in animal models. The administration of GR 125487 effectively blocks these pro-cognitive effects, providing strong evidence for the direct involvement of the 5-HT4 receptor in learning and memory processes. scirp.orgnih.gov For example, in studies using the Morris water maze, a test of spatial learning, the cognitive deficits induced by scopolamine (B1681570) were reversed by 5-HT4 receptor agonists, an effect that was in turn blocked by GR 125487. nih.gov
In the realm of gastrointestinal (GI) motility, GR 125487 has been used to investigate the role of 5-HT4 receptors in regulating peristalsis. While some studies have shown that 5-HT4 receptor agonists can promote GI transit, the use of GR 125487 has helped to clarify that these receptors may not be involved in the basal control of small intestinal transit in a fasted state in rats. nih.govnih.gov However, in other models and conditions, 5-HT4 receptor antagonists have been shown to modulate colonic transit, indicating a complex and region-specific role for this receptor in the gut. nih.govfrontiersin.org
The following table summarizes key research findings where GR 125487 was used to elucidate 5-HT4 receptor function:
| Research Area | Animal Model | Key Finding with GR 125487 | Reference |
| Cognition | Rat | Blocked the reversal of scopolamine-induced spatial learning deficits by 5-HT4 agonists. | nih.gov |
| Gastrointestinal Motility | Rat | Had no effect on small intestinal transit in the fasted state. | nih.gov |
| Alzheimer's Disease | 5XFAD Mouse | Suggested to be able to block the reduction of amyloid pathology induced by a 5-HT4 agonist. | frontiersin.org |
Insights into Neurotransmitter System Interplay
The serotonergic system, through its various receptors, intricately interacts with other major neurotransmitter systems, including the dopaminergic and cholinergic systems. GR 125487 has been a key pharmacological tool in dissecting the role of the 5-HT4 receptor in modulating the release of these neurotransmitters.
Activation of 5-HT4 receptors has been shown to enhance the release of acetylcholine (B1216132) (ACh) in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. scirp.orgnih.gov The use of GR 125487 in these studies confirms that this effect is specifically mediated by the 5-HT4 receptor. This interaction is of particular interest in the context of Alzheimer's disease, where cholinergic deficits are a key pathological feature. nih.govnih.gov By blocking the 5-HT4 receptor, researchers can investigate the downstream effects on cholinergic neurotransmission and its subsequent impact on cognitive function.
Similarly, the 5-HT4 receptor is implicated in the modulation of dopamine (B1211576) (DA) release. nih.gov Studies have demonstrated that 5-HT4 receptor activation can influence dopaminergic pathways, which are crucial for motor control, motivation, and reward. elsevierpure.comresearchgate.net The precise nature of this interaction is complex and can be region-dependent. The application of GR 125487 allows for the isolation of the 5-HT4 receptor's contribution to dopamine dynamics, aiding in the understanding of conditions like Parkinson's disease, where dopamine signaling is severely impaired. nih.gov
The table below highlights the influence of 5-HT4 receptor modulation on other neurotransmitter systems:
| Neurotransmitter System | Effect of 5-HT4 Receptor Activation | Confirmatory Role of GR 125487 | Reference |
| Cholinergic | Increased acetylcholine release in the prefrontal cortex and hippocampus. | Blocks the enhanced release of acetylcholine. | scirp.orgnih.gov |
| Dopaminergic | Modulates dopamine release in various brain regions. | Helps to isolate the specific contribution of 5-HT4 receptors to dopamine signaling. | nih.govelsevierpure.com |
Advancing Knowledge in Neurodevelopmental and Neurodegenerative Research
The insights gained from using GR 125487 have significant implications for understanding and potentially treating neurodevelopmental and neurodegenerative disorders.
In the context of Alzheimer's disease (AD), research has pointed towards a therapeutic potential for 5-HT4 receptor agonists. scirp.orgnih.govinotiv.com These agonists have been shown to not only improve cognitive symptoms but also to modulate the processing of amyloid precursor protein (APP), potentially reducing the production of amyloid-beta (Aβ) plaques, a hallmark of AD. nih.govfrontiersin.org In preclinical studies using animal models of AD, such as the 5XFAD mouse, the beneficial effects of 5-HT4 agonists on reducing amyloid pathology were shown to be preventable by co-administration of a 5-HT4 receptor antagonist like GR 125487, underscoring the receptor's role in this disease process. frontiersin.orgnih.govjebms.orgxiahepublishing.com
With regards to Parkinson's disease (PD), while the primary pathology involves the loss of dopaminergic neurons, the serotonergic system is also known to be affected and to play a role in both motor and non-motor symptoms. nih.govnih.govparkinsons.org.uk The interplay between serotonin (B10506) and dopamine is critical, and GR 125487 can be used to investigate how modulating 5-HT4 receptors might impact the remaining dopaminergic function or the efficacy of dopamine-replacement therapies. clinicaltrials.gov
The role of 5-HT4 receptors in neurodevelopment is an emerging area of research. Serotonin itself is known to be a key player in brain development, and by using selective antagonists like GR 125487, researchers can explore the specific contributions of the 5-HT4 receptor to processes such as neurogenesis and synaptic plasticity during development.
Utility in Crystallographic Studies and Imaging Methodologies
The deuterated nature of GR 125487-d3 sulfamate offers specific advantages for advanced analytical techniques, including crystallographic studies and imaging methodologies.
In protein crystallography, particularly neutron crystallography, the replacement of hydrogen with deuterium (B1214612) in a ligand can be highly beneficial. nih.govresearchgate.net Deuterium has a different neutron scattering length compared to hydrogen and produces significantly less incoherent scattering, which is a major source of background noise in neutron diffraction experiments. ansto.gov.au The use of a deuterated ligand like this compound could, therefore, lead to higher quality structural data of the 5-HT4 receptor, providing clearer insights into the ligand-receptor binding interactions at an atomic level. excillum.com While high-resolution structures of GPCRs like the 5-HT4 receptor are challenging to obtain, the availability of deuterated ligands is a valuable asset for such endeavors. nih.gov
For imaging methodologies, particularly Positron Emission Tomography (PET), the development of selective radioligands is crucial for visualizing and quantifying receptors in the living brain. nih.govnih.gov While a specific PET tracer based on the GR 125487 scaffold is not yet in widespread clinical use, the development of such a tracer is an active area of research. nih.govnih.govrsc.orgresearchgate.netscispace.com The "d3" label in this compound is a stable isotope label and not radioactive. However, the core structure of GR 125487 serves as a high-affinity template for the design of PET ligands. These ligands would be radiolabeled with positron-emitting isotopes (e.g., Carbon-11 (B1219553) or Fluorine-18) to allow for in vivo imaging of 5-HT4 receptor distribution and density. Such tools would be invaluable for diagnosing and monitoring the progression of diseases where 5-HT4 receptors are implicated, such as Alzheimer's disease and depression, and for assessing the efficacy of drugs targeting this receptor. nih.govumw.edu.pl
Future Directions and Emerging Research Avenues
Development of Advanced Deuterated Probes for Enhanced Research Precision
The use of deuterated compounds like GR 125487-d3 sulfamate (B1201201) offers a significant advantage in pharmacological research due to the kinetic isotope effect. The substitution of hydrogen with deuterium (B1214612) atoms can slow the rate of metabolic degradation, leading to a more stable and predictable pharmacokinetic profile. nih.govresearchgate.netwikipedia.org This property is particularly valuable in the development of advanced research probes.
Future research will likely focus on leveraging the enhanced metabolic stability of GR 125487-d3 sulfamate to create highly specific and sensitive probes for techniques such as positron emission tomography (PET) imaging. A deuterated radioligand could provide a clearer and more sustained signal, allowing for more precise mapping and quantification of 5-HT4 receptors in the brain and peripheral tissues. This would be invaluable for studying receptor density and occupancy in various disease states and in response to therapeutic interventions.
Table 1: Comparison of Conventional vs. Deuterated Probes
| Feature | Conventional Probes | Deuterated Probes (e.g., based on this compound) |
| Metabolic Stability | Lower, subject to faster degradation | Higher, due to the kinetic isotope effect |
| Signal-to-Noise Ratio | Potentially lower due to rapid metabolism | Potentially higher due to increased stability |
| Pharmacokinetic Predictability | Can be more variable | Generally more predictable |
| Application in Imaging | Standard for PET and SPECT | Potential for enhanced resolution and longer imaging windows |
Integration with Omics Technologies for Systems-Level Understanding of Target Modulation
The advent of "omics" technologies—genomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex biological sequelae of modulating a specific drug target. The highly selective nature of this compound makes it an ideal tool for dissecting the systems-level impact of 5-HT4 receptor antagonism.
By treating cell cultures or animal models with this compound and subsequently performing comprehensive omics analyses, researchers can identify global changes in gene expression, protein abundance, and metabolic profiles that result from blocking this specific receptor. This approach can uncover novel downstream signaling pathways and identify previously unknown functions of the 5-HT4 receptor. Such a systems pharmacology approach, integrating computational modeling with experimental data, can provide a more holistic understanding of the receptor's role in health and disease. scirp.orgmdpi.comresearchgate.net
Exploration of Novel Therapeutic Hypotheses Derived from Basic Research Findings
Basic research utilizing GR 125487 and its deuterated form continues to expand our understanding of the diverse physiological roles of the 5-HT4 receptor, which is implicated in learning, memory, mood, and gastrointestinal function. nih.govnih.govpatsnap.com Future research will focus on translating these fundamental discoveries into novel therapeutic hypotheses.
For instance, studies demonstrating the procognitive effects of 5-HT4 receptor agonists have paved the way for investigating antagonists like GR 125487 in conditions characterized by cognitive over-arousal or intrusive memories. The precise and stable target engagement afforded by this compound will be critical in preclinical studies designed to test such novel hypotheses.
Methodological Innovations in Preclinical Pharmacological Research Using this compound
The unique properties of this compound can drive methodological innovations in preclinical pharmacology. Its predictable metabolism allows for more refined pharmacokinetic/pharmacodynamic (PK/PD) modeling, leading to a better understanding of the relationship between drug concentration and receptor-mediated effects.
Furthermore, its use as a stable antagonist can aid in the development of more sophisticated in vitro and in vivo assays for screening new 5-HT4 receptor ligands. By providing a consistent baseline of receptor blockade, this compound can improve the reliability and reproducibility of these screening platforms, accelerating the discovery of new therapeutic agents.
Potential for Multivalent Ligand Design Based on GR 125487 Scaffold
The core chemical structure, or scaffold, of GR 125487 provides a validated starting point for the design of novel molecules with unique pharmacological properties. One emerging area of interest is the development of multivalent ligands, which consist of multiple pharmacophores connected by a linker. This approach can lead to compounds with increased affinity, avidity, and selectivity for their target.
The GR 125487 scaffold could be used as a foundation for designing bivalent or multivalent ligands that target the 5-HT4 receptor, potentially interacting with multiple binding sites or even bridging to other receptors to achieve novel pharmacological effects. The principles of scaffold hopping, where a known active scaffold is modified to create new chemical entities, can be applied to the GR 125487 structure to explore new chemical space and develop next-generation 5-HT4 receptor modulators. nih.govuniroma1.itsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
